Monocyclohexyl Phthalate-d4

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of Monocyclohexyl Phthalate and related compounds involves several chemical processes, including transesterification. For instance, Dicyclohexyl Phthalate can be prepared without solvent by transesterifying di-methyl-o-phthalate with cyclohexanol in the presence of organic-tin as a catalyst, which might be analogous to synthesizing MCHP under similar conditions (Chen Chi-yang, 2005).

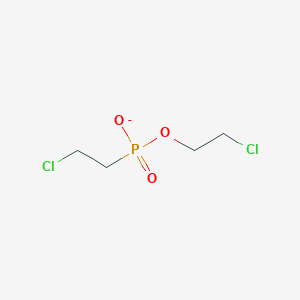

Molecular Structure Analysis

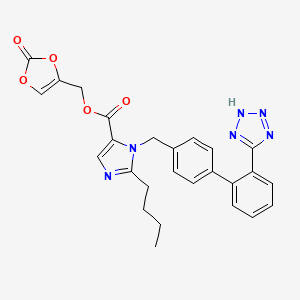

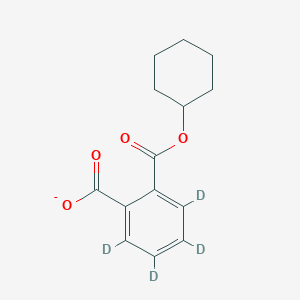

The molecular structure of MCHP, like its parent compound DCHP, includes a benzene ring substituted with ester groups. The interaction of these compounds with biomolecules, such as human serum albumin, is significant for understanding their behavior in biological systems. For example, DCHP and MCHP show different affinities for albumin, influenced by their molecular structure, with hydrogen bonds and van der Waals forces being the major interaction forces (Xiaolan Lv et al., 2021).

Chemical Reactions and Properties

MCHP's chemical reactivity and properties can be inferred from studies on DCHP and other phthalates. These compounds undergo various reactions, including biodegradation by microorganisms, which can lead to the breakdown of the ester bond, forming simpler molecules. The biodegradation process of phthalates, including MCHP, involves enzymes that target the ester linkages, leading to the formation of monoesters and further metabolites (Imane Lamraoui et al., 2020).

Physical Properties Analysis

The physical properties of MCHP, such as solubility, melting point, and vapor pressure, are crucial for understanding its environmental fate and behavior. While specific data on MCHP is scarce, the physical properties of phthalate esters generally depend on the alkyl chain length and substitution pattern on the benzene ring. These properties influence their mobility in the environment and bioaccumulation potential.

Chemical Properties Analysis

MCHP's chemical properties, including reactivity towards hydrolysis, photodegradation, and biodegradation, are influenced by its ester functional groups and aromatic core. Phthalates' susceptibility to hydrolysis and microbial degradation plays a significant role in their environmental persistence and potential toxicity. For example, the biodegradation of phthalates in soil by novel bacterial strains highlights the importance of microbial processes in mitigating the environmental impact of these compounds (Imane Lamraoui et al., 2020).

Aplicaciones Científicas De Investigación

Human Exposure Assessment : Phthalates, including monocyclohexyl phthalate, are utilized in numerous commercial applications such as solvents, additives, and plasticizers. These compounds are metabolized in humans to their respective monoesters and used as biomarkers to assess human exposure to phthalates (Barr et al., 2003).

Estrogenic and Anti-Estrogenic Activities : Certain phthalate compounds, including monocyclohexyl phthalate, have been studied for their estrogenic and anti-estrogenic activities using in vitro assays. These studies help understand the potential endocrine-disrupting effects of phthalates (Okubo et al., 2003).

Effects on Fetal Development : Research on dicyclohexyl phthalate, a related compound, has shown that it can affect fetal development, particularly in the Leydig cells of the testis. This highlights the potential developmental impact of phthalate exposure (Li et al., 2016).

Binding Affinity to Human Serum Albumin : The interactions of dicyclohexyl phthalate and its metabolite monocyclohexyl phthalate with human serum albumin have been studied to understand the mechanism of phthalate interaction with proteins in the body (Lv et al., 2021).

Liver and Testicular Effects : Studies have shown that phthalates like dicyclohexyl phthalate can induce changes in liver and testes, offering insights into the potential toxic effects of these compounds (Lake et al., 2009).

Human Biomonitoring : Phthalates have been widely studied for their presence in the human body, with a focus on urinary metabolites as biomarkers. This research helps in assessing the extent of human exposure to phthalates (Hartmann et al., 2015).

Safety And Hazards

The safety and hazards of Monocyclohexyl Phthalate-d4 are not detailed in the sources I found. However, phthalates in general are known to have potential health risks, especially when they enter the human body5.

Direcciones Futuras

The future directions for research on Monocyclohexyl Phthalate-d4 are not specified in the sources I found. However, given the potential health risks associated with phthalates, further research is needed to understand their toxicity, environmental fate, and impact on human health5.

Please note that this information is based on the sources I found and may not be fully comprehensive or up-to-date. For more detailed information, please refer to scientific literature or contact experts in the field.

Propiedades

IUPAC Name |

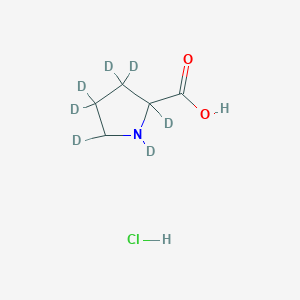

2-cyclohexyloxycarbonyl-3,4,5,6-tetradeuteriobenzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16O4/c15-13(16)11-8-4-5-9-12(11)14(17)18-10-6-2-1-3-7-10/h4-5,8-10H,1-3,6-7H2,(H,15,16)/p-1/i4D,5D,8D,9D |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMDKYLLIOLFQPO-DOGSKSIHSA-M |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)OC(=O)C2=CC=CC=C2C(=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])C(=O)[O-])C(=O)OC2CCCCC2)[2H])[2H] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15O4- |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Monocyclohexyl Phthalate-d4 | |

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.